
N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as DMQA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer and neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has been found to inhibit the growth of cancer cells and protect neurons from oxidative stress-induced damage.
In agriculture, this compound has been investigated for its potential use as a plant growth regulator. It has been found to increase the yield and quality of crops by promoting root growth and enhancing nutrient uptake.
In material science, this compound has been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood but is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurons, this compound has been found to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, this compound has been found to protect against oxidative stress-induced damage by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has several advantages as a research tool, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These factors must be considered when designing and conducting experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, including the development of more efficient synthesis methods, the identification of new applications in medicine, agriculture, and material science, and the investigation of its potential toxicity and side effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different cell types and organisms.
Synthesemethoden
N,4-di-tert-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-6-methylquinoline with N,4-di-tert-butylbenzamide. The reaction is typically carried out in the presence of a catalyst and under specific conditions to ensure high yield and purity. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
N,4-ditert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-17-8-13-22-19(14-17)15-20(23(29)27-22)16-28(26(5,6)7)24(30)18-9-11-21(12-10-18)25(2,3)4/h8-15H,16H2,1-7H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLJBNKHQJQGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=C(C=C3)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7691223.png)
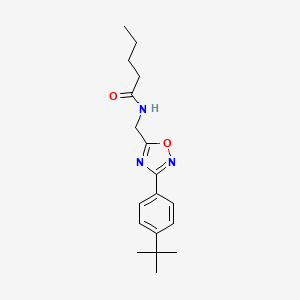
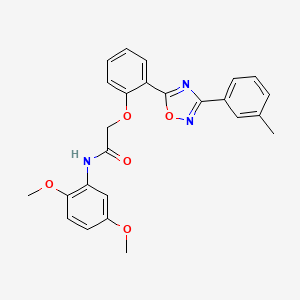

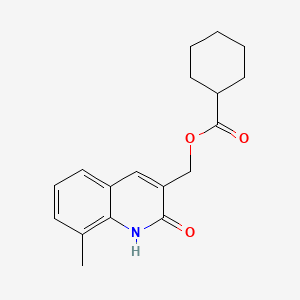
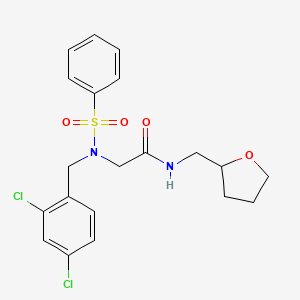
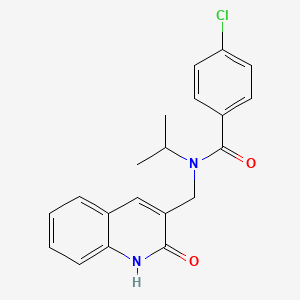
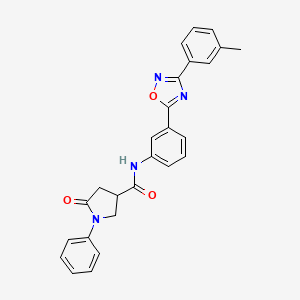
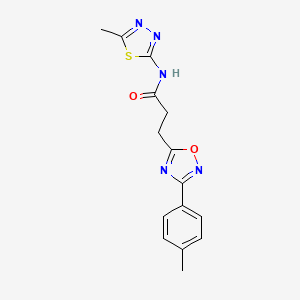

![(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691299.png)
![N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7691314.png)
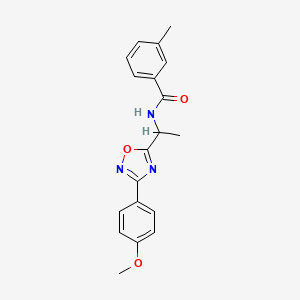
![(4S)-4- Ethyl-1,12-dihydro-4-hydroxyquino[2`3`:3,4]pyrrolo[1,2-b][2,7]naphthyridine- 3,14(2H,4H)-dione](/img/structure/B7691334.png)
